1H-Pyrazole, 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 1H-Pyrazole, 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Brand Name: Vulcanchem
CAS No.: 1604036-65-8
VCID: VC2735971
InChI: InChI=1S/C16H19BClFN2O2/c1-15(2)16(3,4)23-17(22-15)12-8-20-21(10-12)9-11-5-6-13(18)14(19)7-11/h5-8,10H,9H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=C(C=C3)Cl)F
Molecular Formula: C16H19BClFN2O2
Molecular Weight: 336.6 g/mol

1H-Pyrazole, 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

CAS No.: 1604036-65-8

Cat. No.: VC2735971

Molecular Formula: C16H19BClFN2O2

Molecular Weight: 336.6 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrazole, 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- - 1604036-65-8

Specification

CAS No. 1604036-65-8
Molecular Formula C16H19BClFN2O2
Molecular Weight 336.6 g/mol
IUPAC Name 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Standard InChI InChI=1S/C16H19BClFN2O2/c1-15(2)16(3,4)23-17(22-15)12-8-20-21(10-12)9-11-5-6-13(18)14(19)7-11/h5-8,10H,9H2,1-4H3
Standard InChI Key PXBRHAWBYVGBJA-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=C(C=C3)Cl)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=C(C=C3)Cl)F

Introduction

Chemical Structure and Physical Properties

Structural Features

The title compound features a pyrazole core with several key structural elements. The pyrazole ring serves as the central heterocyclic scaffold, with a chlorofluorophenylmethyl group attached to one of the nitrogen atoms (N-1 position) and a tetramethyl-dioxaborolan group at the C-4 position. This arrangement creates a molecule with multiple reactive sites and distinct chemical behavior.

Physical and Chemical Properties

The compound's physical and chemical properties are summarized in Table 1 below:

PropertyValue
CAS Number1604036-65-8
Molecular FormulaC16H19BClFN2O2
Molecular Weight336.6 g/mol
IUPAC Name1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Standard InChIInChI=1S/C16H19BClFN2O2/c1-15(2)16(3,4)23-17(22-15)12-8-20-21(10-12)9-11-5-6-13(18)14(19)7-11/h5-8,10H,9H2,1-4H3
Standard InChIKeyPXBRHAWBYVGBJA-UHFFFAOYSA-N
Physical StateSolid (predicted based on similar compounds)
Boiling PointNot determined
Melting PointNot determined

The compound possesses a unique three-dimensional structure due to the tetrahedral geometry of the boron atom and the planar nature of the pyrazole ring. The boronic ester group (pinacol boronate) is a key feature that contributes to the compound's stability while maintaining reactivity for subsequent transformations .

Synthetic Approaches and Methodologies

Proposed Synthetic Pathway

For the title compound, the synthesis likely involves:

  • Preparation of 1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazole through N-alkylation of pyrazole

  • Selective C-H borylation at the C-4 position using an iridium catalyst system

The general reaction conditions, based on similar compounds, would include:

Reagent/ConditionSpecification
Catalyst[Ir(OMe)(COD)]2 (typically 3 mol% Ir)
Ligand4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)
Boron SourcePinacolborane (HBPin)
SolventPentane, THF, or ether
TemperatureRoom temperature (approximately 20°C)
Reaction Time5-10 hours (monitored by TLC or GC-FID)
PurificationSolvent removal, washing with pentane, and potential kugelrohr distillation

This synthetic methodology is inferred from closely related compounds and may require optimization for the specific substrate .

Reactivity and Chemical Applications

Cross-Coupling Reactions

The most significant chemical application of 1H-Pyrazole, 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is its participation in Suzuki-Miyaura cross-coupling reactions. The boronic ester functionality serves as an activated form of a boronic acid, enabling efficient coupling with various aryl and heteroaryl halides in the presence of palladium catalysts. This reactivity allows for:

  • Formation of C-C bonds between the pyrazole C-4 position and various aryl or heteroaryl groups

  • Incorporation of the pyrazole moiety into complex molecular structures

  • Late-stage functionalization of drug candidates or materials

Additional Chemical Transformations

Beyond cross-coupling reactions, the compound can undergo several other chemical transformations:

  • Conversion of the boronic ester to other functional groups (hydroxyl, amino, halogen)

  • Oxidation to yield the corresponding 4-hydroxypyrazole derivative

  • Functionalization of the chloro and fluoro substituents through nucleophilic aromatic substitution or metal-catalyzed coupling

These transformation capabilities make the compound a versatile synthetic intermediate for accessing diverse pyrazole derivatives with tailored properties.

Potential Therapeutic AreaRelevant Structural Features
Kinase InhibitorsPyrazole core, halogenated phenyl group
Anti-inflammatory AgentsPyrazole scaffold with functionalization potential
CNS-Active CompoundsBalanced lipophilicity, potential blood-brain barrier penetration
Anticancer AgentsMultiple sites for derivatization and target binding

Structure-Property Relationships

Electronic Properties

The electronic distribution within 1H-Pyrazole, 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is influenced by several factors:

  • The electron-withdrawing nature of the chloro and fluoro substituents on the phenyl ring

  • The electron-donating character of the boronic ester group

  • The aromatic pyrazole core's electron distribution

These electronic features collectively determine the compound's reactivity patterns, particularly in electrophilic and nucleophilic reactions. The presence of the boronic ester makes the C-4 position nucleophilic, enabling its participation in cross-coupling reactions.

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